2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride is a chemical compound primarily utilized as an intermediate in organic synthesis. Its molecular formula is CHClN·HCl, with a molar mass of 178.49 g/mol. This compound is recognized for its role in the production of various pharmaceuticals and other chemical products, particularly in the synthesis of alkylating agents used in cancer treatment .
This compound is classified under the category of alkylating agents, which are known for their ability to modify DNA by forming covalent bonds with nucleophilic sites. It is derived from the reaction of diethanolamine with thionyl chloride, a process that yields several derivatives used in medicinal chemistry .
The synthesis of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride typically involves the following steps:
Alternative methods have been explored, such as using hydrogen chloride gas in combination with ethanolamine to produce high-purity derivatives with improved yields and reduced environmental impact .
The molecular structure of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride features two chlorine atoms attached to an ethyl chain, contributing to its reactivity as an alkylating agent. The structural formula can be represented as follows:
This structure allows the compound to interact effectively with nucleophiles such as DNA, leading to cross-linking reactions that inhibit cellular processes .
2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride can undergo several chemical reactions:
The choice of reagents significantly influences the products formed during these reactions .
The mechanism of action for 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride primarily involves its interaction with DNA:
The biological half-life of this compound is notably short, less than one minute, emphasizing its potency as an alkylating agent in therapeutic applications .
The physical and chemical properties of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride include:
Additional data regarding its reactivity indicates that it is hazardous; it can cause severe skin burns and eye damage upon contact .
2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride has significant applications in scientific research and medicine:
Its role as an alkylating agent makes it valuable in developing treatments for malignancies where DNA damage pathways are exploited for therapeutic benefit .
The development of nitrogen mustard agents originated from the observation of sulfur mustard's vesicant and myelosuppressive effects during World War I. 2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride (commonly designated HN1) emerged in the 1920s–1930s as one of the earliest synthetic nitrogen mustards. Initially investigated for dermatological applications (e.g., wart removal), its potent vesicant properties and chemical stability soon attracted military interest as a potential chemical warfare agent [6]. Unlike its methyl analog mechlorethamine (HN2), which became the first FDA-approved nitrogen mustard chemotherapeutic in 1949, HN1 itself never transitioned to clinical oncology use due to its unpredictable toxicity profile. However, its structural blueprint directly informed the design of alkylating agents with improved therapeutic indices, such as chlorambucil and cyclophosphamide [3] [6].
Table 1: Key Nitrogen Mustard Agents and Their Historical Context
Designation | Systematic Name | Primary Historical Role | Clinical Adoption |
---|---|---|---|
HN1 | 2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride | Military vesicant; dermatological research | Never approved |
HN2 (Mechlorethamine) | 2-Chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride | First chemotherapeutic nitrogen mustard | Approved 1949 (Hodgkin's) |
HN3 | Tris(2-chloroethyl)amine | Potent vesicant; anticancer prototype | Limited regional use |
Structurally, HN1 belongs to the bifunctional tertiary amine mustards, characterized by two β-chloroethyl groups (–CH₂CH₂Cl) attached to a tertiary nitrogen center. The hydrochloride salt form enhances its stability and water solubility. Key features include:
Table 2: Structural Comparison of Nitrogen Mustard Agents
Compound | R₁ Group | R₂ Group | R₃ Group | Molecular Weight |
---|---|---|---|---|
HN1 | Ethyl (–CH₂CH₃) | 2-Chloroethyl (–CH₂CH₂Cl) | 2-Chloroethyl (–CH₂CH₂Cl) | 206.54 g/mol |
Mechlorethamine (HN2) | Methyl (–CH₃) | 2-Chloroethyl | 2-Chloroethyl | 192.52 g/mol |
Chlorambucil | 4-[p-Bis(2-chloroethyl)aminophenyl]butyric acid | – | – | 304.20 g/mol |
Reactivity is pH-dependent: Under physiological conditions (pH ~7.4), HN1 undergoes rapid cyclization to the aziridinium ion. Lower pH environments (e.g., acidic tumors) slow this activation, providing a rudimentary selectivity mechanism [6] [7]. Hydrolysis remains a key degradation pathway, generating toxic byproducts like ethanolamine derivatives [6].
Though HN1 itself lacked therapeutic application, its chemical behavior provided critical insights for developing clinically viable alkylating agents:
Table 3: Molecular Characteristics Influencing Clinical Translation
Property | HN1 | Mechlorethamine (HN2) | Cyclophosphamide |
---|---|---|---|
Chemical Stability | Low (hydrolyzes rapidly) | Very low (solution stable <1 hr) | High (oral formulation) |
Activation Mechanism | Spontaneous aziridinium formation | Spontaneous aziridinium | Hepatic cytochrome P450 |
Therapeutic Index | Narrow (vesicant; unpredictable) | Narrow (myelosuppression) | Wider (targeted activation) |
Thus, while HN1 remained a chemical curiosity, its legacy resides in accelerating rational design principles that birthed modern alkylating chemotherapy.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3